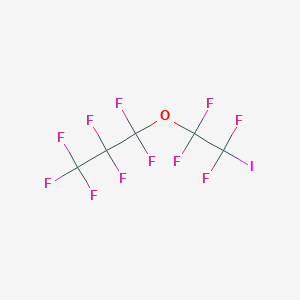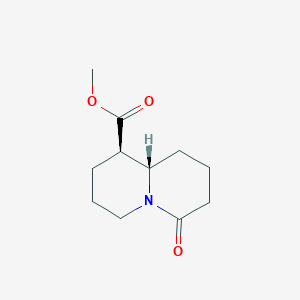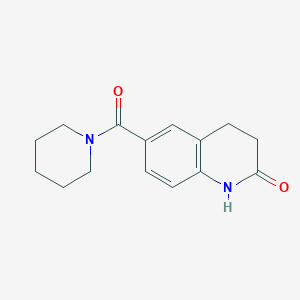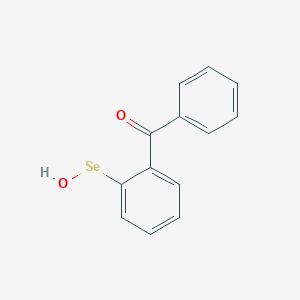![molecular formula C15H21NO3 B14421511 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid CAS No. 82086-04-2](/img/structure/B14421511.png)
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method is the acylation of 4-aminophenylpropanoic acid with 6-aminohexanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The aminohexanoyl group allows the compound to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The benzene ring and propanoic acid moiety contribute to its overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 4-Aminohydrocinnamic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid is unique due to the presence of the aminohexanoyl group, which imparts distinct chemical and biological properties
属性
| 82086-04-2 | |
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
3-[4-(6-aminohexanoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO3/c16-11-3-1-2-4-14(17)13-8-5-12(6-9-13)7-10-15(18)19/h5-6,8-9H,1-4,7,10-11,16H2,(H,18,19) |
InChI 键 |
XIXODSJTLXWRFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)O)C(=O)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/no-structure.png)
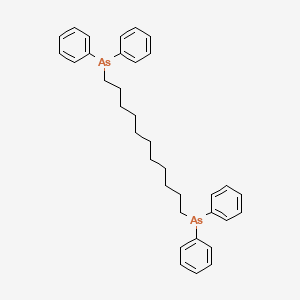
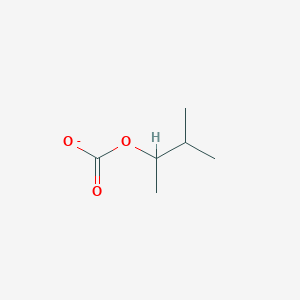
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
